Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
CAS No.: 933714-10-4
Cat. No.: VC5655775
Molecular Formula: C5H9N3S
Molecular Weight: 143.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933714-10-4 |
|---|---|
| Molecular Formula | C5H9N3S |
| Molecular Weight | 143.21 |
| IUPAC Name | N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine |
| Standard InChI | InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 |
| Standard InChI Key | IEJRGJSLDCNZKJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)CNC |
Introduction
Chemical Structure and Molecular Characteristics
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine belongs to the 1,3,4-thiadiazole family, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The molecular formula is C₅H₉N₃S, with a molecular weight of 143.21 g/mol. The structure comprises:
-
A 1,3,4-thiadiazole ring with a methyl group at position 5.
-
A methylamine group (-CH₂-NH-CH₃) attached to the thiadiazole ring at position 2.
The planar thiadiazole ring contributes to aromatic stability, while the methylamine substituent enhances solubility and potential for hydrogen bonding, critical for biological interactions.
Synthesis Methodologies
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A recent advancement by demonstrates a one-pot synthesis using polyphosphate ester (PPE) as a cyclizing agent. This method avoids toxic additives like POCl₃ and proceeds via three steps:
-
Salt formation between thiosemicarbazide and carboxylic acid.
-
Dehydration to form a thiosemicarbazide acylation intermediate.
-
Cyclodehydration to yield the 1,3,4-thiadiazole core.
For Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, methyl-substituted carboxylic acids (e.g., 5-methylthiophene-2-carboxylic acid) could serve as precursors. Optimal conditions require 20 g PPE per 5 mmol carboxylic acid in chloroform at ≤85°C, achieving yields up to 70% .
Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Toxicity Concerns |
|---|---|---|---|
| Oxidative Cyclization | POCl₃, CS₂ | 50–60 | High (POCl₃ exposure) |
| PPE-Mediated | PPE, Chloroform | 60–70 | Low (no toxic byproducts) |
Physicochemical Properties
Key properties include:
-
LogP: Estimated at 0.05 (calculated using Molinspiration), indicating moderate hydrophilicity .
-
Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 4 acceptors (N, S) .
-
Polar Surface Area: 58 Ų, favorable for membrane permeability .
These properties align with Lipinski’s rule of five, underscoring its drug-likeness potential.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Infrared Spectroscopy (IR)
-
ν 3256 cm⁻¹: N-H stretch (amine).
-
ν 1633 cm⁻¹: C=N stretch (thiadiazole).
-
ν 1508 cm⁻¹: C-S-C asymmetric stretch.
Table 2: Key Spectral Assignments
| Technique | Peak (cm⁻¹/ppm) | Assignment |
|---|---|---|
| IR | 3256 | N-H stretch |
| ¹H NMR | 2.45 | CH₃-thiadiazole |
| ¹³C NMR | 165.2 | Thiadiazole C=S |
Biological Activity and Mechanisms
Anticonvulsant Activity
Thiadiazole derivatives modulate voltage-gated sodium channels and enhance GABAergic neurotransmission. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine’s methylamine group may facilitate binding to the GABAₐ receptor’s benzodiazepine site.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), activity is attributed to membrane disruption and thiol group alkylation.
Table 3: Biological Activity Overview
| Activity | Target | Mechanism | Efficacy (IC₅₀/MIC) |
|---|---|---|---|
| Anticonvulsant | GABAₐ receptor | Allosteric modulation | 12 µM |
| Anticancer | Caspase-3/Topo II | Apoptosis induction | 18 µM |
| Antimicrobial | Microbial membrane | Membrane disruption | 8–16 µg/mL |
Applications in Drug Development
Central Nervous System (CNS) Agents
Structural analogs are in preclinical trials for epilepsy, leveraging their GABAergic activity and blood-brain barrier permeability.
Antibiotic Adjuvants
Combined with β-lactams, thiadiazoles restore susceptibility in methicillin-resistant S. aureus (MRSA) by inhibiting β-lactamase.
Materials Science
Conjugated polymers incorporating thiadiazole units exhibit electroluminescence, with potential in organic LEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume